molecular formula C11H11N3S B2665288 3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile CAS No. 64299-86-1

3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile

Cat. No.: B2665288
CAS No.: 64299-86-1
M. Wt: 217.29
InChI Key: VEOMHADJBHJIRC-UHFFFAOYSA-N
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Description

3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is a chemical compound with the molecular formula C11H9N3S. It is known for its unique structure, which includes a benzodiazole ring linked to a propanenitrile group via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile typically involves the reaction of 1H-1,3-benzodiazole-2-methanethiol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and nitrile groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfanyl bridge may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanenitrile
  • 3-(1H-1,3-benzodiazol-2-yl)propanenitrile
  • 3-(1H-1,3-benzodiazol-2-yl)methylsulfanylpropanenitrile

Uniqueness

3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is unique due to the presence of the sulfanyl bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodiazole derivatives and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-6-3-7-15-8-11-13-9-4-1-2-5-10(9)14-11/h1-2,4-5H,3,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOMHADJBHJIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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